2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
Synergistic Effects of Heterocyclic Frameworks
The integration of heterocyclic systems, such as piperazine and 1,3,4-thiadiazole, into hybrid molecules has emerged as a cornerstone of bioactive compound design. Piperazine, a six-membered ring with two nitrogen atoms, provides conformational flexibility and facilitates electrostatic interactions with biological targets due to its basic nitrogen centers. The 1,3,4-thiadiazole moiety, a five-membered ring containing sulfur and nitrogen, contributes aromatic stability and enhances metabolic resistance while enabling π-π stacking interactions.
The fusion of these systems in 2-((5-(4-(benzo[d]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide creates a scaffold capable of simultaneous multi-target engagement. For instance, thiadiazole derivatives have demonstrated antimicrobial activity by inhibiting bacterial enoyl-acyl carrier protein (ACP) reductase, while piperazine-containing compounds modulate neurotransmitter receptors and enzyme active sites.
Table 1: Key Heterocyclic Components and Their Roles
Molecular Hybridization Strategies
The compound’s design aligns with the Hantzsch-thiazole synthesis methodology, where phenacyl bromide reacts with thioamide derivatives to form thiazole rings. This approach, coupled with the conjugation of pre-functionalized piperazine and benzodioxole units, exemplifies fragment-based drug design. Such hybridization has been shown to mitigate toxicity and resistance in antimicrobial and anticancer agents.
Properties
IUPAC Name |
2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S2/c1-27-9-4-20-16(25)11-30-19-22-21-18(31-19)24-7-5-23(6-8-24)17(26)13-2-3-14-15(10-13)29-12-28-14/h2-3,10H,4-9,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIINITIFHBJHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole : Known for its antioxidant properties.
- Piperazine : Often associated with various pharmacological effects.
- Thiadiazole : Linked to antimicrobial and anti-inflammatory activities.
- Methoxyethyl group : May enhance solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a study reported potent PARP1 inhibitory activity in related compounds, suggesting potential for cancer therapy through the inhibition of DNA repair mechanisms .
Antimicrobial Activity
Compounds containing thiadiazole rings have been documented for their antimicrobial properties. A related study demonstrated that thiadiazole derivatives showed selective inhibition against various bacterial strains, indicating the potential of this compound in developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Pathways : The presence of piperazine may allow the compound to interact with neurotransmitter receptors or other cellular pathways, influencing various physiological responses.
Case Studies
- Anticancer Efficacy : In vitro studies on related compounds indicated a dose-dependent response in inhibiting cancer cell lines. The findings suggest that modifications in the piperazine and thiadiazole moieties could enhance potency .
- Antimicrobial Testing : A comparative study highlighted that compounds with similar structural features displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results emphasized the importance of the thiadiazole component in enhancing antimicrobial efficacy .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and piperazine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated promising results against breast cancer (MCF7) and other malignancies through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound's structural components suggest potential as an anti-inflammatory agent. Molecular docking studies have shown that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenases . This positions it as a candidate for further development in treating inflammatory diseases.
Antimicrobial Activity
Research on related compounds has highlighted the antimicrobial efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria . The incorporation of the benzo[d][1,3]dioxole moiety may enhance this activity, making it suitable for developing new antimicrobial agents.
Neurological Applications
Compounds with piperazine rings are often explored for their neuropharmacological effects. This specific compound may exhibit activity against neurological disorders by modulating neurotransmitter systems or acting on receptor sites involved in mood regulation and cognition .
Case Studies and Research Findings
Chemical Reactions Analysis
Common Reactions
Analytical Methods
Degradation Pathways
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Piperazine Substituents
Key structural variations among 1,3,4-thiadiazole derivatives lie in the piperazine substituents and terminal functional groups. The following compounds are notable for comparison:
Notes:
- Solubility : The 2-methoxyethyl chain in the target compound likely improves aqueous solubility relative to methylisoxazolyl () or chlorophenyl groups ().
- Thermal Stability : Higher melting points (e.g., 203–205°C for 4g) correlate with rigid substituents like chlorophenyl, whereas flexible chains (e.g., methoxyethyl) may reduce crystallinity .
Analogues with Alternative Heterocyclic Cores
- N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (): Features a trichloroethyl group and phenyl-thiadiazole core. X-ray diffraction confirms planar thiadiazole and acetamide moieties, with hydrogen bonding stabilizing the crystal lattice. The target compound’s benzodioxole may induce similar packing but with enhanced π-π interactions .
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (): Contains a pyridazine-thiophene hybrid substituent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the 1,3,4-thiadiazole core by reacting 5-substituted-1,3,4-thiadiazole-2-thiols with chloroacetamide derivatives in the presence of anhydrous potassium carbonate under reflux (e.g., acetone or dioxane, 3–6 hours) .
- Step 2 : Introduction of the piperazine-benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions, often using carbodiimide-based coupling agents .
- Key Optimization : Solvent selection (dry acetone vs. dioxane) and stoichiometric ratios (1:1 for thiol to chloroacetamide) significantly impact yield .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., thioether linkage at δ 3.5–4.0 ppm for SCH₂; benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental Analysis : C/H/N/S ratios are used to confirm purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Methodological Answer :
- Variables to Test :
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between temperature, solvent, and catalyst .
Q. How to resolve contradictions in reported biological activity (e.g., cytotoxic vs. non-cytotoxic effects)?
- Methodological Answer :
- Comparative Assays : Replicate cytotoxicity studies (e.g., MTT assay) across multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions (IC₅₀ values vary due to cell-specific uptake) .
- Mechanistic Studies : Perform molecular docking to identify potential off-target interactions (e.g., unintended kinase inhibition) using AutoDock Vina and PDB structures .
- Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiadiazole and piperazine moieties?
- Methodological Answer :
- Modification Sites :
- Thiadiazole Ring : Replace sulfur with oxygen to test electronic effects on bioactivity .
- Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic pockets .
- In Vitro Testing : Prioritize analogues with >70% inhibition in enzyme-based assays (e.g., COX-1/2 for anti-inflammatory potential) before advancing to in vivo models .
Q. How can computational modeling predict the compound’s mechanism of action?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or SEAware to identify potential targets (e.g., PI3K/Akt pathway) based on structural similarity to known inhibitors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with identified targets (e.g., RMSD < 2.0 Å indicates stable docking) .
- ADMET Profiling : Predict bioavailability (Lipinski’s Rule of 5) and toxicity (ProTox-II) to prioritize lead compounds .
Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Methodological Answer :
- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; outer membrane permeability in Gram-negative bacteria may limit efficacy .
- Concentration Gradients : Use checkerboard assays to identify synergistic effects with existing antibiotics (e.g., β-lactams) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
